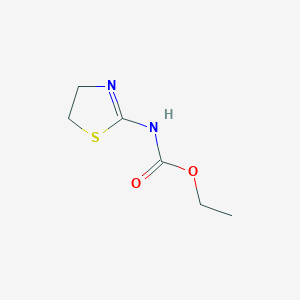
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate, also known as EDC, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. EDC is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the activity of the protein kinase C, which is involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are thought to be involved in the development of a number of diseases. ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. It has also been shown to possess a wide range of biological and pharmacological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of using ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate. One area of research could be the development of new drugs based on ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate, which could be used to treat a variety of diseases. Another area of research could be the development of new insecticides and herbicides based on ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate, which could be used to control pests and weeds in agriculture. Additionally, further research could be done to better understand the mechanism of action of ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate and its effects on various physiological and biochemical processes in the body.
Méthodes De Synthèse
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate can be synthesized using a variety of methods, including the reaction of ethyl carbamate with 2-aminothiazole in the presence of a catalyst. Other methods include the reaction of ethyl chloroformate with 2-aminothiazole and the reaction of ethyl isocyanate with 2-mercaptothiazoline.
Applications De Recherche Scientifique
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has also been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Propriétés
Numéro CAS |
143337-50-2 |
|---|---|
Nom du produit |
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
Formule moléculaire |
C6H10N2O2S |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H10N2O2S/c1-2-10-6(9)8-5-7-3-4-11-5/h2-4H2,1H3,(H,7,8,9) |
Clé InChI |
NWQKKMZIQWSEIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCCS1 |
SMILES canonique |
CCOC(=O)NC1=NCCS1 |
Synonymes |
Carbamic acid, 2-thiazolidinylidene-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



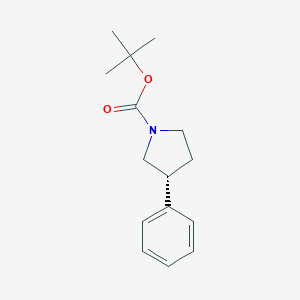
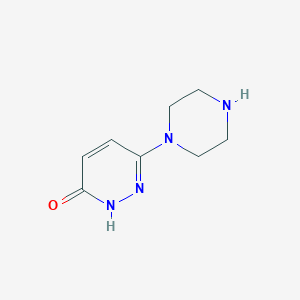


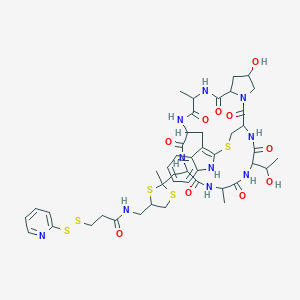
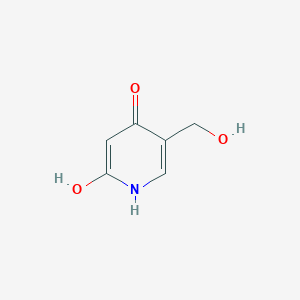
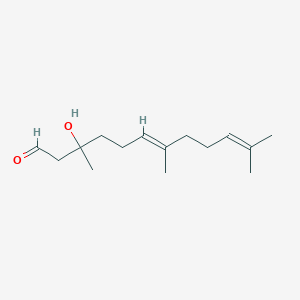
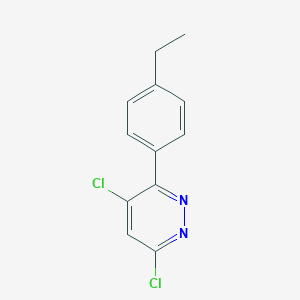
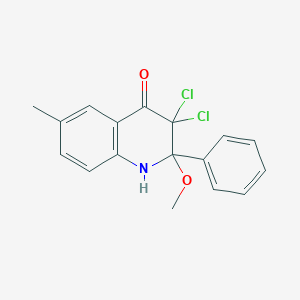
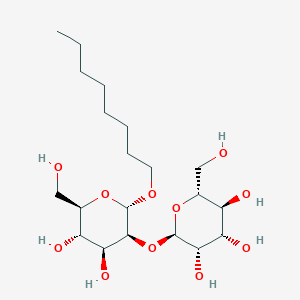
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
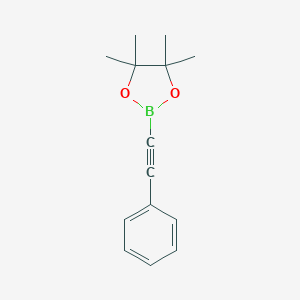
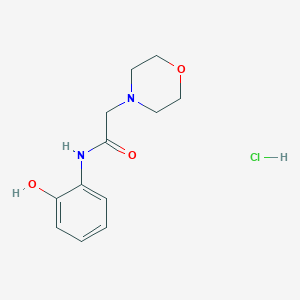
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)